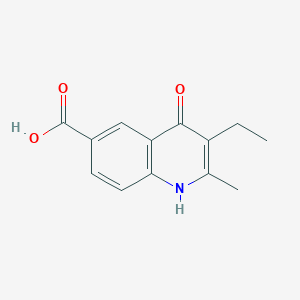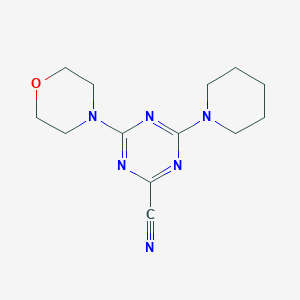![molecular formula C21H29N5O3 B5616650 (1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5616650.png)
(1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tricyclic compounds involves multiple steps, starting from chiral epoxy alcohols and employing intermediates like bicyclic 9-oxabispidine with functionalized side chains. For instance, the enantiomerically pure tricyclic 9-oxabispidine, a potential substitute for (+)-sparteine in asymmetric synthesis, was prepared in 7 steps and yielded 11% overall from its starting materials (Breuning & Steiner, 2008). This highlights the complexity and multi-step nature of synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a tricyclic framework that includes nitrogen atoms and a pyrrolidinyl group, indicative of intricate bonding and stereochemistry. For instance, the structural elucidation of similar compounds via NMR and mass spectrometry offers insights into their complex molecular frameworks, showcasing characteristic fragmentation pathways and the presence of multiple functional groups (Salehi, Li, & Guo, 2006).
Chemical Reactions and Properties
The chemical reactivity of these molecules involves interactions with various reagents and conditions, leading to diverse transformations. For example, the one-pot synthesis and characterization of related compounds through Biginelli condensation and intramolecular Michael-addition underscore their chemical versatility and reactivity under different catalytic and solvent conditions (Salehi, Li, & Guo, 2006).
Propriétés
IUPAC Name |
(1S,2S,9S)-11-[2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c27-19-5-3-4-18-16-8-15(12-25(18)19)11-24(13-16)21(29)14-26-20(28)9-17(10-22-26)23-6-1-2-7-23/h9-10,15-16,18H,1-8,11-14H2/t15-,16-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYITYCIEIVFAE-BQFCYCMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3CC4CC(C3)C5CCCC(=O)N5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3C[C@@H]4C[C@@H](C3)[C@@H]5CCCC(=O)N5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)




![5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5616602.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)

![8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616635.png)
![3'-(4-methoxyphenyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5616657.png)
![methyl 1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5616659.png)
![N-[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5616662.png)